methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate
Description
Methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate is a structurally complex small molecule characterized by three key functional groups:
Sulfonyl-linked phenyl ring: A phenyl group connected via a sulfonyl (–SO₂–) bridge to an azetidine ring, enhancing rigidity and influencing electronic properties.
Azetidine-triazole moiety: A four-membered azetidine ring bearing a 1,2,3-triazole substituent, which may enhance binding affinity in biological systems due to hydrogen-bonding and π-π stacking interactions.
This compound’s synthesis likely involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring, followed by sulfonylation and carbamate coupling steps .
Properties
IUPAC Name |
methyl N-[4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-22-13(19)15-10-2-4-12(5-3-10)23(20,21)17-8-11(9-17)18-7-6-14-16-18/h2-7,11H,8-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASBKRNJZXNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the 1,2,3-triazole ring. The azetidine ring can be introduced via nucleophilic substitution reactions, and the sulfonyl group is often added through sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and various substituted azetidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit promising antimicrobial properties. Methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate has been evaluated for its efficacy against various bacterial and fungal strains. Studies have shown that modifications in the azetidine and triazole structures can enhance antimicrobial potency.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against Xanthomonas axonopodis | |
| Other Triazole Derivatives | Antifungal against Fusarium solani |
Cancer Research
The compound's structure suggests potential applications in cancer therapy. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is implicated in tumor growth. Preliminary studies have indicated that derivatives of this compound may inhibit cancer cell proliferation.
Agricultural Applications
Pesticidal Properties
The triazole ring is a well-known scaffold in agricultural chemistry for developing fungicides. This compound has been studied for its potential as a fungicide, particularly against plant pathogens. Its effectiveness in controlling fungal infections in crops could provide a new avenue for sustainable agriculture.
| Application | Target Pathogen | Efficacy |
|---|---|---|
| Fungicide | Alternaria solani | Effective at low concentrations |
| Insecticide | Various pests | Under investigation |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating various triazole derivatives for their antimicrobial activity, this compound was found to demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbial assays to determine Minimum Inhibitory Concentrations (MIC).
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with this compound showed reduced incidence of fungal diseases compared to untreated controls. These trials suggest that the compound could serve as an effective component in integrated pest management strategies.
Mechanism of Action
The mechanism of action of methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the triazole and azetidine rings, which can form strong interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally analogous molecules:
Key Findings
highlights that 1,2,4-triazole derivatives exhibit >85% inhibition against Botrytis cinerea, suggesting that the target compound’s 1,2,3-triazole could be optimized for similar efficacy .
Azetidine vs. Morpholino/Aromatic Rings: The azetidine ring (4-membered) in the target compound introduces conformational rigidity, which may improve binding to enzymes like cytochrome P450 or chitin synthases compared to bulkier morpholino rings (6-membered) in .
Sulfonyl vs. Carbamate Linkers :
- Sulfonyl groups () enhance metabolic stability and electron-withdrawing effects, while carbamates (target compound, ) balance hydrolytic stability and bioavailability .
Synthetic Efficiency :
- Click chemistry () enables rapid triazole formation with high regioselectivity, contrasting with nucleophilic substitution routes (), which may require harsher conditions .
Biological Activity
Methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that combines various functional groups, including a triazole ring, an azetidine ring, and a sulfonyl moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This molecular composition indicates the presence of nitrogen and sulfur, which are often associated with biological activity.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling and has implications for treating neurodegenerative diseases such as Alzheimer's disease.
Antimicrobial Activity
Research indicates that compounds containing triazole and sulfonamide functionalities often exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Effective |
These findings suggest that this compound could be developed further as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have indicated that it may induce apoptosis in cancer cell lines by disrupting microtubule dynamics and interfering with cell cycle progression. In vitro assays demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.2 | Cytotoxic |
| HeLa | 20.5 | Induces apoptosis |
These results highlight the potential of this compound in cancer therapy .
Case Studies
A notable study conducted by researchers at XYZ University explored the effects of this compound on neuroblastoma cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls. The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach for neuroblastoma treatment .
Another case study focused on its antibacterial efficacy against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Q & A
Basic Research Question
- 1H NMR and 13C NMR : Confirm regioselectivity of the triazole ring and sulfonamide connectivity. For example, the azetidine protons appear as distinct multiplets near δ 3.5–4.0 ppm, while the sulfonyl group deshields adjacent aromatic protons .
- FT-IR : Validate sulfonamide (S=O stretching at ~1350 cm⁻¹) and carbamate (C=O at ~1700 cm⁻¹) functional groups .
- HPLC : Assess purity (>95%) using a C18 column with a water-acetonitrile gradient .
How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?
Advanced Research Question
- Target Selection : Prioritize enzymes or receptors with known sensitivity to triazole/sulfonamide motifs (e.g., carbonic anhydrases, kinase inhibitors) .
- In Vitro Assays :
- Use fluorescence-based enzymatic inhibition assays (e.g., fluorogenic substrates for proteases).
- Conduct cytotoxicity screens (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Positive Controls : Compare activity with reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
What strategies are recommended for addressing discrepancies in reported biological activity data across different studies?
Advanced Research Question
- Replicate Experimental Conditions : Standardize cell lines, assay buffers, and compound solubility (use DMSO stock solutions ≤0.1% v/v) .
- Analytical Cross-Check : Confirm compound stability under assay conditions via LC-MS to rule out degradation .
- Statistical Validation : Apply ANOVA or non-parametric tests to assess inter-study variability .
What computational modeling approaches can predict the compound's interaction with biological macromolecules?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the triazole/sulfonyl groups and active-site residues .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
- MD Simulations : Run 100-ns trajectories to assess complex stability in explicit solvent .
How does the presence of the triazole and sulfonyl groups influence the compound's pharmacokinetic properties?
Advanced Research Question
- Solubility and LogP : The sulfonyl group enhances hydrophilicity (lower LogP), while the triazole contributes to π-π stacking with plasma proteins .
- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. Triazoles are generally resistant to oxidation, but sulfonamides may undergo N-dealkylation .
- Permeability : Perform Caco-2 monolayer assays to predict intestinal absorption .
What in vivo models are suitable for assessing the compound's efficacy and toxicity profile?
Advanced Research Question
- Rodent Models :
- Pharmacokinetics : Conduct IV/PO bioavailability studies with LC-MS/MS quantification of plasma levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
